3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 120578-03-2
VCID: VC21136619
InChI: InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+
SMILES: C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2
Molecular Formula: C18H12ClNO
Molecular Weight: 293.7 g/mol

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

CAS No.: 120578-03-2

Cat. No.: VC21136619

Molecular Formula: C18H12ClNO

Molecular Weight: 293.7 g/mol

* For research use only. Not for human or veterinary use.

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde - 120578-03-2

Specification

CAS No. 120578-03-2
Molecular Formula C18H12ClNO
Molecular Weight 293.7 g/mol
IUPAC Name 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde
Standard InChI InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+
Standard InChI Key JTRDWIOIDMLMNN-XBXARRHUSA-N
Isomeric SMILES C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2
SMILES C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2
Canonical SMILES C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator